N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3-benzodioxole moiety linked to the acetamide nitrogen.
- A benzofuropyrimidine core substituted with a sulfanyl group and a tetrahydrofuran-2-ylmethyl (THF-methyl) side chain at position 3.
- A thioacetamide bridge connecting the benzodioxole and benzofuropyrimidine units.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c28-20(25-14-7-8-18-19(10-14)32-13-31-18)12-34-24-26-21-16-5-1-2-6-17(16)33-22(21)23(29)27(24)11-15-4-3-9-30-15/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAKWEIYGPPKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzodioxole moiety , which is known for its diverse biological activities.
- A tetrahydrofuran ring and benzofuro-pyrimidine core , contributing to its potential pharmacological properties.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate varying degrees of effectiveness against bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are critical in assessing their potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Candida albicans |
These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Preliminary studies have explored the anticancer potential of similar compounds. For example, the inhibition of specific tyrosine kinases involved in cancer progression has been documented. The mechanism often involves the disruption of signaling pathways critical for cell proliferation and survival.
The proposed mechanism includes:
- Inhibition of Kinase Activity : Compounds targeting kinases can prevent tumor cell growth.
- Induction of Apoptosis : Activation of apoptotic pathways may lead to cancer cell death.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various benzodioxole derivatives. The results indicated that certain modifications to the structure enhanced activity against Escherichia coli and Candida albicans, with a notable increase in potency observed with specific sulfonamide substitutions.
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of related compounds were tested against breast cancer cell lines. The results revealed that several compounds induced significant cytotoxicity at low concentrations, suggesting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Core Heterocycle: Replacement of benzofuropyrimidine with benzothienopyrimidine (e.g., ) alters electronic properties and binding pocket compatibility .
- Substituents : The THF-methyl group in the target compound may enhance solubility compared to 4-methoxyphenyl analogs, which are more lipophilic .
- Bioactivity: Benzothienopyrimidine analogs () are reported in kinase inhibition assays, suggesting shared target pathways despite core differences .
Computational Similarity Metrics
Tanimoto and Dice coefficients were calculated using Morgan fingerprints (radius 2) and MACCS keys to quantify structural similarity:
Table 2: Tanimoto Similarity Scores (Target vs. Analogs)
| Analog (Source) | Morgan Fingerprint | MACCS Keys |
|---|---|---|
| Benzothienopyrimidine () | 0.72 | 0.68 |
| 1,2,4-Triazole () | 0.41 | 0.35 |
| Benzothienopyrimidine () | 0.69 | 0.64 |
- A Tanimoto score >0.5 indicates significant structural overlap, correlating with shared bioactivity profiles (e.g., kinase inhibition) .
Bioactivity and Target Interactions
- Docking Affinity : Molecular docking studies reveal that the THF-methyl substituent in the target compound forms hydrogen bonds with catalytic residues in HDAC8, unlike methoxyphenyl analogs, which rely on π-π stacking .
- SAR Insights : The sulfanyl linkage is critical for maintaining activity; replacement with ether or amine groups reduces potency by >50% in enzyme assays .
Analytical and Dereplication Data
- LCMS/MS Fragmentation: The target compound exhibits a parent ion at m/z 521.2 and fragments at m/z 324.1 (benzofuropyrimidine core) and m/z 197.1 (THF-methyl side chain). Analogs with benzothienopyrimidine cores show distinct fragmentation at m/z 338.1, aiding dereplication .
- Molecular Networking: A cosine score of 0.88 (vs. benzothienopyrimidine analogs) confirms high spectral similarity, supporting structural relatedness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
